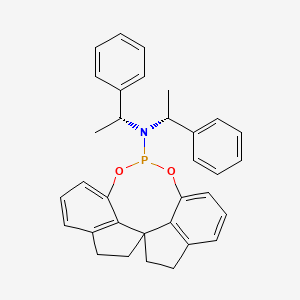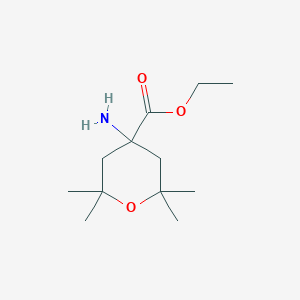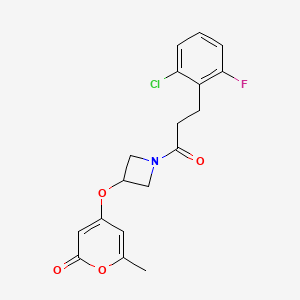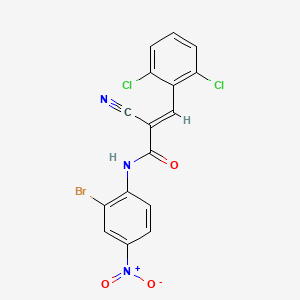
(S)-Siphos-PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Siphos-PE: is a chiral phosphine ligand used in asymmetric synthesis and catalysis. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.
Mechanism of Action
Mode of Action
(S)-Siphos-PE interacts with its targets through its unique structural features. The chiral spiro phosphoramidate moiety of the compound allows it to bind to its targets and modulate their activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used to synthesize spiroindolenines through palladium-catalyzed intramolecular dearomative arylation of haloaryl-3-substituted indoles . It is also used in the enantioselective conjugate addition compound by copper-catalyzed 1,4-addition of diethylzinc to cyclic enones . These pathways have downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of spiroindolenines, it contributes to the formation of a complex molecular structure with potential biological activity . In the copper-catalyzed 1,4-addition of diethylzinc to cyclic enones, it helps produce enantioselective conjugate addition compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other molecules, and the specific conditions under which the compound is stored .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of (S)-Siphos-PE: typically involves the reaction of a chiral phosphine precursor with an appropriate electrophile under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Reaction Conditions: The synthesis usually requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. The reaction temperature and solvent choice can vary depending on the specific synthetic route.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (S)-Siphos-PE can undergo oxidation reactions, often leading to the formation of phosphine oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: this compound is involved in substitution reactions, where it can replace other ligands in coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of metal catalysts and appropriate solvents to facilitate ligand exchange.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Reduced Phosphines: Resulting from reduction reactions.
Metal Complexes: Formed during substitution reactions with various metal centers.
Scientific Research Applications
Chemistry:
Asymmetric Catalysis: (S)-Siphos-PE is widely used in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.
Ligand Design: It serves as a model for designing new chiral ligands with improved properties.
Biology:
Enzyme Mimicry: Used in the study of enzyme-like catalytic processes due to its chiral nature.
Medicine:
Drug Synthesis: Employed in the synthesis of chiral drugs, enhancing the efficacy and reducing side effects of pharmaceuticals.
Industry:
Fine Chemicals: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
®-Siphos-PE: The enantiomer of (S)-Siphos-PE, used in similar applications but with opposite chiral properties.
BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Uniqueness:
High Enantioselectivity: this compound is known for its exceptional enantioselectivity in various reactions, making it a preferred choice in asymmetric synthesis.
Versatility: It can be used in a wide range of catalytic processes, from hydrogenation to cross-coupling reactions.
Properties
CAS No. |
500997-70-6 |
|---|---|
Molecular Formula |
C66H64N2O4P2 |
Molecular Weight |
1011.2 g/mol |
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/2C33H32NO2P/c2*1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h2*3-18,23-24H,19-22H2,1-2H3/t2*23-,24-,33?/m11/s1 |
InChI Key |
COHSRDWBJBTJNQ-PZPZOJBSSA-N |
SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2533973.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)

![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2533978.png)


![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)
![[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol](/img/structure/B2533984.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2533985.png)
![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2533988.png)
![1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2533991.png)
![3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)
